molecular formula C8H9ClFN3O B8068206 2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide

2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide

Cat. No.: B8068206
M. Wt: 217.63 g/mol
InChI Key: DCKARFKLCYWSCC-UHFFFAOYSA-N
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Description

2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide (CAS 2370-44-7) is a chemical compound with the molecular formula C₈H₉ClFN₃O and a molecular weight of 217.63 g/mol . This reagent features a functional group combination of aniline and hydrazide, making it a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for the construction of more complex heterocyclic compounds and for use in the development of potential pharmacologically active molecules. Researchers utilize this compound in the synthesis of novel chemical entities, where its structure can serve as a core scaffold. The presence of the hydrazide group allows for condensation reactions to form various derivatives, while the chloro and fluoro substituents on the phenyl ring can be leveraged to study structure-activity relationships. The compound requires careful handling and storage, sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only, strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3O/c9-6-3-5(1-2-7(6)10)13(12)8(14)4-11/h1-3H,4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKARFKLCYWSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(C(=O)CN)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 3-Chloro-4-Fluorophenylhydrazine with 2-Aminoacetyl Chloride

The most direct method involves reacting 3-chloro-4-fluorophenylhydrazine with 2-aminoacetyl chloride. The hydrazine derivative is synthesized by substituting a chlorine atom in 3-chloro-4-fluorochlorobenzene with hydrazine hydrate under reflux in a polar aprotic solvent such as N,N-dimethylpropanolamine. Subsequent acylation with 2-aminoacetyl chloride, generated in situ via thionyl chloride treatment of 2-aminoacetic acid, proceeds in tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to neutralize HCl, yielding the target hydrazide with a reported purity of 99.7% after recrystallization in ethanol.

Reaction Conditions

ParameterValue
SolventTHF
Temperature0–5°C (acyl chloride formation)
Reaction Time4–6 hours
Yield85–92%

Hydrazinolysis of Methyl 2-Aminoacetate

An alternative route employs hydrazinolysis of methyl 2-aminoacetate with 3-chloro-4-fluorophenylhydrazine. The ester reacts with the hydrazine derivative in refluxing propanol (80°C) for 10–12 hours, catalyzed by piperidine. This method avoids handling reactive acyl chlorides and achieves yields of 74–80% after recrystallization in 80% acetic acid.

Key Advantages

  • Eliminates need for low-temperature conditions.

  • Utilizes cost-effective methyl esters.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like N,N-dimethylpropanolamine enhance hydrazine substitution kinetics by stabilizing intermediates. Protic solvents such as ethanol or propanol are preferred for ester hydrazinolysis due to their ability to dissolve both hydrazine and ester substrates.

Temperature and Time

  • Acylation Method : Maintaining temperatures below 5°C during acyl chloride formation minimizes side reactions.

  • Hydrazinolysis : Reflux at 80°C for 10–12 hours ensures complete conversion, as evidenced by thin-layer chromatography (TLC).

Catalysts and Bases

Piperidine (5 mol%) accelerates hydrazinolysis by deprotonating the hydrazine nucleophile. Triethylamine is critical for neutralizing HCl in acylation reactions, preventing acid-mediated degradation.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization in ethanol or 80% acetic acid, achieving purities >99%. Centrifugation and washing with toluene or water remove unreacted starting materials.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include N-H stretches (3265–3327 cm⁻¹), C≡N (2260 cm⁻¹), and C=O (1650 cm⁻¹).

  • ¹H NMR : Distinct signals at δ 3.76 (CH₂), δ 7.60–8.30 (aryl protons), and δ 9.42 (NH) confirm structure.

  • Mass Spectrometry : Molecular ion peaks at m/z 361.1 (M+1) align with theoretical values.

Comparative Analysis of Methods

MethodYieldPurityComplexity
Acylation92%99.7%High
Hydrazinolysis80%98.5%Moderate

The acylation route offers higher yields and purity but requires stringent temperature control. Hydrazinolysis is more accessible for large-scale synthesis but necessitates longer reaction times.

Industrial-Scale Considerations

Patent literature highlights the use of rotational distillation and agitated thin-film drying for solvent recovery. Centrifugation followed by bipyramid drying (-0.09 MPa, 60°C) ensures efficient isolation of the hydrazide .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation:

      Reagents: Hydrogen peroxide, potassium permanganate

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, room temperature to mild heating

  • Substitution:

      Reagents: Nucleophiles such as amines, thiols

      Conditions: Solvents like dimethylformamide (DMF), elevated temperatures

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of novel compounds with desired properties. The compound can undergo nucleophilic substitutions with amines and thiols under appropriate conditions, facilitating the creation of diverse derivatives.

Synthetic Routes
The synthesis typically involves:

  • Formation of Intermediate :
    • Reactants : 3-chloro-4-fluoroaniline and ethyl chloroacetate.
    • Conditions : Reflux in ethanol for several hours.
  • Final Product Formation :
    • Reactants : The intermediate and hydrazine hydrate.
    • Conditions : Mild heating or room temperature.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth. In vitro studies demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, compounds derived from this structure exhibited varying degrees of effectiveness against leukemia and ovarian cancer cell lines, outperforming some established chemotherapeutics .

Pharmaceutical Development

Pharmaceutical Intermediate
Due to its biological activity, this compound is explored as a pharmaceutical intermediate in drug development. Its derivatives are being investigated for their potential therapeutic applications, including as prodrugs that can enhance the efficacy of existing medications .

Industrial Applications

Material Science
In addition to its biological applications, this compound is utilized in the development of materials with specific properties. For example, it can be incorporated into polymers or coatings to impart desired characteristics such as increased durability or resistance to environmental factors.

Case Study 1: Anticancer Activity

A study screened various derivatives of this compound against the NCI 60 cell line panel. The results indicated that certain derivatives displayed strong selectivity and potency against specific cancer types, notably glioblastoma and ovarian cancer. These findings suggest that structural modifications could enhance therapeutic indices compared to traditional agents like Temozolomide .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound and its derivatives against common pathogens. The results revealed significant inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Features

The target compound’s 3-chloro-4-fluorophenyl group distinguishes it from other acetohydrazides:

  • 2-(2-Chlorophenyl)acetohydrazide (CAS 22631-60-3) : Features a simpler 2-chlorophenyl group, lacking the fluorine atom, which may reduce electronic effects compared to the target compound .
  • (E)-2-[(4-Methoxyphenyl)amino]-N-[4-(trifluoromethyl)benzylidene]acetohydrazide (3g): Contains a methoxy group (electron-donating) and a trifluoromethyl substituent, contrasting with the halogenated phenyl group in the target compound .
  • Ethyl-thio benzimidazolyl acetohydrazides : Incorporate sulfur-containing heterocycles, which enhance π-π stacking and hydrogen-bonding capabilities compared to the halogenated aryl group in the target compound .

Table 1: Structural Comparison of Selected Acetohydrazides

Compound Key Substituents Electronic Effects
Target Compound 3-Cl, 4-F phenyl Strong electron-withdrawing
2-(2-Chlorophenyl)acetohydrazide 2-Cl phenyl Moderate electron-withdrawing
(E)-N’-(2,4-dihydroxybenzylidene) derivatives Dihydroxybenzylidene Electron-donating (OH groups)
Ethyl-thio benzimidazolyl derivatives Benzimidazole + ethylthio Mixed (S-heterocycle + alkyl)

Physicochemical Properties

Key characterization methods include IR, NMR, and HPLC:

  • IR Spectroscopy : Peaks at ~1656 cm⁻¹ (C=O stretch) and 3300–3481 cm⁻¹ (N-H stretches) are consistent across acetohydrazides .
  • NMR Spectroscopy : The 3-chloro-4-fluorophenyl group in the target compound would likely show distinct aromatic proton shifts (e.g., downfield for H adjacent to Cl/F) compared to analogs like 3g, where methoxy groups cause upfield shifts .
  • HPLC Retention Times : The target compound’s polarity, influenced by Cl/F substituents, may result in shorter retention times compared to bulkier analogs (e.g., anthracene-containing derivatives) .

Table 2: Spectral Data Comparison

Compound IR C=O (cm⁻¹) ^1H NMR Key Shifts (δ, ppm)
Target Compound (Inferred) ~1656 7.5–8.5 (aromatic H)
CZT Acetohydrazide 1656 2.548 (aliphatic CH₂)
(E)-N’-(Anthracen-9-ylmethylene) derivative - 8.43 (N=CH), 9.31 (NH)

Table 3: Bioactivity Comparison

Compound Activity (IC₅₀ or MIC) Key Structural Influence
Ethyl-thio benzimidazolyl derivatives α-Glucosidase inhibition: 6.10 µM Benzimidazole core
3-Benzylxanthine acetohydrazides Antimicrobial (MIC not reported) Xanthine heterocycle
Target Compound (Inferred) Potential enzyme inhibition 3-Cl-4-F phenyl group

Biological Activity

2-Amino-N-(3-chloro-4-fluorophenyl)acetohydrazide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to a phenyl ring substituted with chlorine and fluorine atoms. This unique structure may influence its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

  • Antibacterial Activity : The compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .
    PathogenMIC (µg/mL)Comparison to Kanamycin
    Staphylococcus aureus2.5Equivalent
    Escherichia coli5.0Slightly higher
    Pseudomonas aeruginosa3.0Lower
  • Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of key enzymes in bacterial fatty acid synthesis, specifically the enzyme ecKAS III, with an IC50 value of approximately 5.6 µM .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various hydrazone derivatives, including this compound, against multiple bacterial strains. The results indicated that modifications in the phenyl ring significantly affected antibacterial potency .
  • Enzymatic Inhibition : Another study focused on the enzymatic inhibition properties of the compound, revealing that it acts as a potent inhibitor of ecKAS III, which is crucial for bacterial survival . This suggests that compounds with similar structures could be developed as novel antibacterial agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

CompoundAntimicrobial ActivityIC50 (µM)
This compoundSignificant against multiple strains5.6
Fluorinated iminesModerate against Gram-positive bacteriaVaries
Other hydrazonesVariable; some show high potencyVaries

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide, and what key parameters influence yield?

A common approach involves nucleophilic substitution or hydrazide coupling. For example:

  • Step 1 : React 3-chloro-4-fluorophenylhydrazine hydrochloride (precursor, F.W. 197.04, mp 211–212°C ) with a chloroacetamide derivative under reflux conditions.
  • Step 2 : Introduce the amino group via reductive amination or hydrolysis, ensuring pH control (e.g., using methanol/water mixtures for recrystallization ).
  • Key Parameters : Reaction temperature (optimized at 100°C for 4 hours in similar hydrazide syntheses ), solvent polarity, and stoichiometric ratios of precursors.

Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, aromatic protons in the 3-chloro-4-fluorophenyl group appear as doublets (δ 7.0–8.0 ppm) due to coupling with fluorine .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 244.05 for C8H8ClFN3O).
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···O interactions in the hydrazide moiety) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and EN 166-certified goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to potential NOx gas release during decomposition .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved?

  • Multi-Method Validation : Compare X-ray data (SHELXL-refined ) with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >2° in bond angles may indicate crystal packing effects .
  • Twinned Data Analysis : Use SHELXE for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst (e.g., pyridine for acid scavenging). A central composite design can identify critical factors .
  • Byproduct Mitigation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate 3-chloro-4-fluoroaniline impurities early .

Q. How does the electronic structure of the 3-chloro-4-fluorophenyl group influence pharmacological activity?

  • Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target enzymes (e.g., cyclooxygenase-2). The electron-withdrawing Cl/F substituents enhance binding affinity to hydrophobic pockets .
  • SAR Analysis : Compare with analogs lacking the 4-fluoro group; bioassays show a 30% drop in anti-inflammatory activity, highlighting the fluorine’s role in π-stacking .

Q. What analytical challenges arise in quantifying degradation products, and how are they addressed?

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate hydrolyzed fragments (e.g., 3-chloro-4-fluoroaniline, tR 6.2 min).
  • Stability Studies : Accelerated degradation under oxidative conditions (40°C/75% RH) reveals hydrazide cleavage as the primary pathway, requiring inert storage (argon atmosphere, −20°C) .

Methodological Comparison Tables

Analytical Technique Key Parameters Application Example Reference
X-ray Crystallography SHELXL refinement, R int <0.05Hydrogen-bond network in hydrazide moiety
NMR 400 MHz, DMSO-d6Aromatic proton splitting from fluorine
ESI-HRMS Resolution 30,000 (FT-MS)Molecular ion confirmation (Δ <1 ppm error)

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the amino group in redox-mediated biological activity using cyclic voltammetry.
  • Polymeric Derivatives : Explore copolymerization with DMDAAC for enhanced thermal stability (e.g., TGA analysis up to 300°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.